N,N-Diisopropyl-P,P-diphenylphosphinamide
Overview
Description
N,N-Diisopropyl-P,P-diphenylphosphinamide: is an organophosphorus compound with the molecular formula C18H24NOP. It is known for its role as a ligand in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diisopropyl-P,P-diphenylphosphinamide can be synthesized through the reaction of 2-propanamine, N-(benzoyloxy)-N-(1-methylethyl)-, and diphenylphosphine. The reaction typically involves the use of solvents and specific temperature conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: N,N-Diisopropyl-P,P-diphenylphosphinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium complexes are commonly employed.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted phosphinamide derivatives.
Scientific Research Applications
N,N-Diisopropyl-P,P-diphenylphosphinamide has several scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions, including Suzuki-Miyaura cross-coupling reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-P,P-diphenylphosphinamide involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
- N,N-Diisopropyl-P,P-diphenylphosphinicamide
- N,N-Diisopropylphosphoramidite
- Dibenzyl N,N-diisopropylphosphoramidite
Comparison: N,N-Diisopropyl-P,P-diphenylphosphinamide is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective as a ligand in certain catalytic reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-diphenylphosphoryl-N-propan-2-ylpropan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NOP/c1-15(2)19(16(3)4)21(20,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUWMTROIMIUBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395533 | |
Record name | STK377126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131173-04-1 | |
Record name | STK377126 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 131173-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.